3-Bromo-4-nitrosophenol
Description
3-Bromo-4-nitrosophenol (C₆H₃BrNO₂) is a halogenated phenolic compound characterized by a bromine atom at the 3-position and a nitroso (-NO) group at the 4-position of the aromatic ring. This structure confers unique chemical properties, such as enhanced electrophilicity at the nitroso group and moderate acidity due to the electron-withdrawing effects of both substituents . While direct data on this compound is sparse in the provided evidence, its structural analogs—particularly 3-bromo-4-substituted phenols and nitroso-containing derivatives—suggest applications in pharmaceuticals (e.g., as intermediates in drug synthesis) and specialty chemicals (e.g., dyes or coupling agents) .
Properties
CAS No. |
13362-38-4 |
|---|---|
Molecular Formula |
C6H4BrNO2 |
Molecular Weight |
202.01 g/mol |
IUPAC Name |
3-bromo-4-nitrosophenol |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
InChI Key |
ORVHTCOFHGULQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Br)N=O |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)N=O |
Other CAS No. |
13362-38-4 |
Synonyms |
3-Bromo-4-hydroxyimino-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
3-Bromo-4-chlorophenol (C₆H₃BrClO)
- Substituents : Bromine (3-position), chlorine (4-position).
- Key Differences: The nitroso group in 3-Bromo-4-nitrosophenol is more reactive than chlorine, enabling participation in redox and coupling reactions. Chlorine, being a weaker electron-withdrawing group, results in lower acidity (pKa ~8.5) compared to nitroso derivatives (estimated pKa ~7.2) .
- Applications : Primarily used in agrochemical synthesis due to its stability .
4-Methyl-3-nitroaniline (C₇H₇N₂O₂)
- Substituents: Nitro (-NO₂) group (3-position), methyl (4-position).
- Key Differences : The nitro group is more electron-withdrawing than nitroso, leading to lower solubility in polar solvents. However, nitroso derivatives exhibit greater photochemical reactivity, making them suitable for light-sensitive applications (e.g., photodynamic therapy precursors) .
3-Bromo-4-fluorobenzoic Acid (C₇H₄BrFO₂)
- Substituents : Bromine (3-position), fluorine (4-position), carboxylic acid (-COOH).
- Key Differences: The carboxylic acid group enhances water solubility but reduces thermal stability compared to the nitroso-phenol system. Fluorine’s electronegativity also increases resistance to electrophilic substitution, unlike the nitroso group, which acts as a directing group for further functionalization .
Physicochemical Properties
The table below compares key properties of this compound with analogs:
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